N-(4-chlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-chlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is an organic compound that belongs to the class of acetamides It features a 4-chlorophenyl group attached to an indole ring, which is further substituted with a formyl group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Formylation: The indole ring is then formylated at the 3-position using a Vilsmeier-Haack reaction, which involves the reaction of the indole with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride.

Acetamide Formation: The final step involves the reaction of the formylated indole with 4-chloroaniline and acetic anhydride to form the desired acetamide.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis systems to ensure consistent production.

Types of Reactions:

Oxidation: The formyl group in this compound can undergo oxidation to form a carboxylic acid.

Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: N-(4-chlorophenyl)-2-(3-carboxy-1H-indol-1-yl)acetamide.

Reduction: N-(4-chlorophenyl)-2-(3-hydroxymethyl-1H-indol-1-yl)acetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(4-Chlorphenyl)-2-(3-Formyl-1H-indol-1-yl)acetamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Es wird auf sein Potenzial als Pharmakophor bei der Entwicklung neuer Medikamente untersucht, insbesondere solcher, die auf neurologische und entzündliche Erkrankungen abzielen.

Organische Synthese: Es dient als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle.

Biologische Studien: Die Verbindung wird in Studien verwendet, um ihre Wechselwirkungen mit biologischen Makromolekülen und ihre Auswirkungen auf zelluläre Prozesse zu verstehen.

5. Wirkmechanismus

Der Wirkmechanismus von N-(4-Chlorphenyl)-2-(3-Formyl-1H-indol-1-yl)acetamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Formylgruppe und der Indolring spielen eine entscheidende Rolle bei der Bindung an diese Zielstrukturen und können deren Aktivität möglicherweise modulieren. Die genauen Wege und Zielstrukturen können je nach spezifischer Anwendung und Kontext der Verwendung variieren.

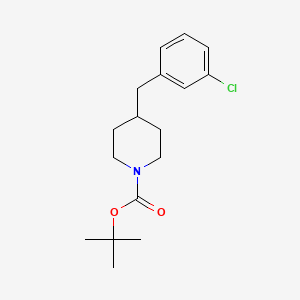

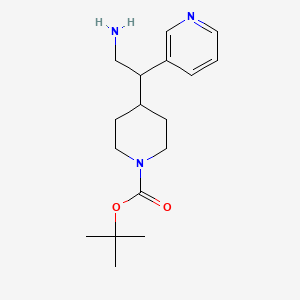

Ähnliche Verbindungen:

N-(4-Chlorphenyl)-2-(1H-indol-3-yl)acetamid: Fehlt die Formylgruppe, was sich auf ihre Bindungseigenschaften und Reaktivität auswirken kann.

N-(4-Chlorphenyl)-2-(3-Methyl-1H-indol-1-yl)acetamid: Enthält eine Methylgruppe anstelle einer Formylgruppe, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt.

Einzigartigkeit: N-(4-Chlorphenyl)-2-(3-Formyl-1H-indol-1-yl)acetamid ist aufgrund des Vorhandenseins der Formylgruppe einzigartig, die an verschiedenen chemischen Reaktionen und Wechselwirkungen teilnehmen kann und es zu einer vielseitigen Verbindung für Forschung und Entwicklung macht.

Wirkmechanismus

The mechanism of action of N-(4-chlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group and the indole ring play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

N-(4-chlorophenyl)-2-(1H-indol-3-yl)acetamide: Lacks the formyl group, which may affect its binding properties and reactivity.

N-(4-chlorophenyl)-2-(3-methyl-1H-indol-1-yl)acetamide: Contains a methyl group instead of a formyl group, leading to different chemical and biological properties.

Uniqueness: N-(4-chlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is unique due to the presence of the formyl group, which can participate in various chemical reactions and interactions, making it a versatile compound for research and development.

Eigenschaften

Molekularformel |

C17H13ClN2O2 |

|---|---|

Molekulargewicht |

312.7 g/mol |

IUPAC-Name |

N-(4-chlorophenyl)-2-(3-formylindol-1-yl)acetamide |

InChI |

InChI=1S/C17H13ClN2O2/c18-13-5-7-14(8-6-13)19-17(22)10-20-9-12(11-21)15-3-1-2-4-16(15)20/h1-9,11H,10H2,(H,19,22) |

InChI-Schlüssel |

ISXINRAWZWCOGW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=C(C=C3)Cl)C=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-3-[2-morpholin-4-yl-6-[2-(oxan-2-yloxy)ethoxy]pyridin-4-yl]aniline](/img/structure/B11831163.png)

![(1S,6S)-3-(4-nitrobenzenesulfonyl)-1-phenyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B11831175.png)

![Carbamic acid, N-(5-bromo-8-chloro[1,2,4]triazolo[1,5-a]pyrazin-6-yl)-, 1,1-dimethylethyl ester](/img/structure/B11831177.png)

![1-[(2R,3R,4S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B11831179.png)

![(2S,3R)-2-(2-bromophenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole](/img/structure/B11831184.png)

![7H-Pyrrolo[2,3-d]pyrimidine, 2-chloro-7-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-](/img/structure/B11831196.png)